molecular formula C7H10ClN3O2 B13665218 2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride

2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride

Cat. No.: B13665218
M. Wt: 203.62 g/mol
InChI Key: UAAWXMAYFWIDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H10ClN3O2 and a molecular weight of 203.63 g/mol . This compound is a derivative of alanine, where the amino group is attached to the second carbon, and the pyridazine ring is attached to the third carbon of the propanoic acid chain. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent quality and yield. The final product is purified using techniques like crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(pyridazin-3-yl)propanoic acid hydrochloride is unique due to its specific structural features, such as the presence of the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

2-amino-3-pyridazin-3-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c8-6(7(11)12)4-5-2-1-3-9-10-5;/h1-3,6H,4,8H2,(H,11,12);1H

InChI Key

UAAWXMAYFWIDDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

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